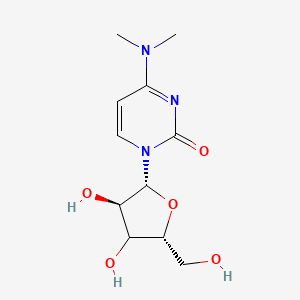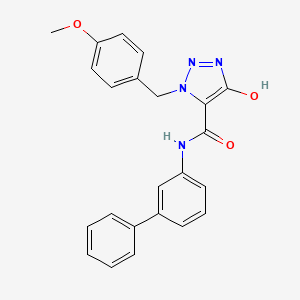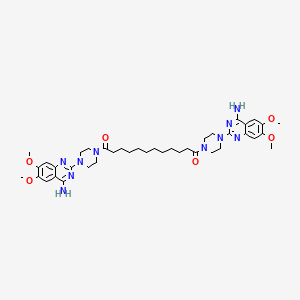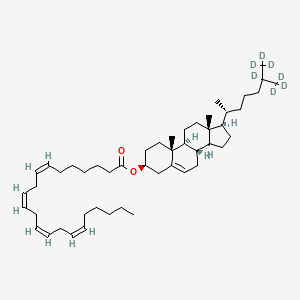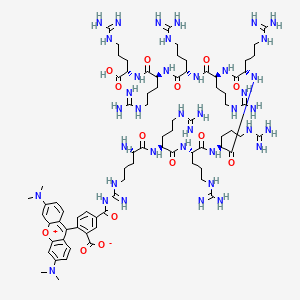
(Arg)9,TAMRA-labeled
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Arg)9,TAMRA-labeled is a fluorescently labeled cell-permeable peptide. It consists of nine arginine residues (poly-arginine) and is conjugated with TAMRA (tetramethylrhodamine), a fluorescent dye. This compound is widely used in scientific research for its ability to traverse cell membranes, making it an invaluable tool for drug delivery and cellular imaging .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Arg)9,TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of arginine residues to a solid support, followed by the conjugation of TAMRA to the N-terminus of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
(Arg)9,TAMRA-labeled primarily undergoes substitution reactions due to the presence of reactive functional groups in the arginine residues and the TAMRA dye. These reactions can include nucleophilic substitution and electrophilic substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) under inert atmosphere .
Major Products
The major product of the synthesis is the this compound peptide itself. side products can include partially protected peptides and peptides with incomplete sequences, which are removed during the purification process .
科学的研究の応用
(Arg)9,TAMRA-labeled has a wide range of applications in scientific research:
Cellular Imaging: The fluorescent properties of TAMRA make this compound ideal for visualizing cellular processes and structures under a fluorescence microscope
Drug Delivery: The cell-permeable nature of (Arg)9 allows it to deliver therapeutic agents across cell membranes, making it a valuable tool in drug delivery systems
Protein Binding Investigations: This compound can be used to study protein-protein interactions and protein binding dynamics
Biomedical Research: This compound is used in various biomedical research applications, including the study of cellular uptake mechanisms and the development of new therapeutic strategies
作用機序
The mechanism of action of (Arg)9,TAMRA-labeled involves its ability to traverse cell membranes due to the presence of multiple arginine residues. The positively charged guanidinium groups in arginine interact with the negatively charged components of the cell membrane, facilitating the translocation of the peptide into the cell. Once inside the cell, the TAMRA dye allows for the visualization of the peptide’s localization and interactions .
類似化合物との比較
Similar Compounds
(Arg)8,TAMRA-labeled: Similar to (Arg)9 but with one less arginine residue, affecting its cell permeability and uptake efficiency
(Arg)10,TAMRA-labeled: Contains one additional arginine residue, which may enhance its cell-penetrating capabilities but also increase its size and potential for aggregation
TAT peptide: A well-known cell-penetrating peptide derived from the HIV-1 TAT protein, often used in similar applications but with different sequence and properties
Uniqueness
(Arg)9,TAMRA-labeled stands out due to its optimal balance of cell permeability and fluorescent properties. The nine arginine residues provide efficient cell penetration, while the TAMRA dye offers robust fluorescence for imaging applications. This combination makes it a versatile tool in various research fields .
特性
分子式 |
C79H130N38O14 |
|---|---|
分子量 |
1836.1 g/mol |
IUPAC名 |
5-[[N-[(4S)-4-amino-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C79H130N38O14/c1-116(2)42-24-27-45-57(39-42)131-58-40-43(117(3)4)25-28-46(58)59(45)44-26-23-41(38-47(44)69(127)128)60(118)115-79(97)106-37-5-14-48(80)61(119)107-49(15-6-29-98-71(81)82)62(120)108-50(16-7-30-99-72(83)84)63(121)109-51(17-8-31-100-73(85)86)64(122)110-52(18-9-32-101-74(87)88)65(123)111-53(19-10-33-102-75(89)90)66(124)112-54(20-11-34-103-76(91)92)67(125)113-55(21-12-35-104-77(93)94)68(126)114-56(70(129)130)22-13-36-105-78(95)96/h23-28,38-40,48-56H,5-22,29-37,80H2,1-4H3,(H44-,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,118,119,120,121,122,123,124,125,126,127,128,129,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
InChIキー |
JHXPQEZMSKBWBP-AAIUVNHJSA-N |
異性体SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



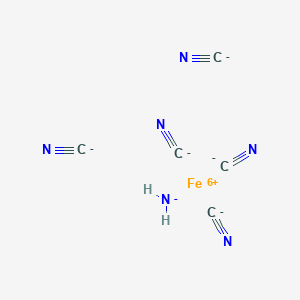
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
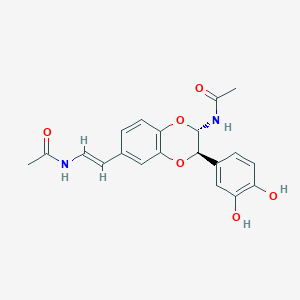
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
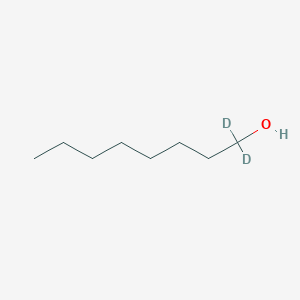
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
